4-tert-butyl-N-methylaniline
Overview
Description
4-tert-butyl-N-methylaniline is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a tert-butyl group is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
4-tert-butyl-N-methylaniline is a sterically hindered amine . It is an aniline derivative, which means it is likely to interact with biological targets that have affinity for aniline compounds.
Mode of Action
This could involve forming covalent bonds with target molecules, potentially altering their function .
Result of Action
As an aniline derivative, it may have similar effects to other compounds in this class, but specific effects would depend on its exact mechanism of action and the nature of its primary targets .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .
Biochemical Analysis
Biochemical Properties
4-tert-butyl-N-methylaniline plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein modifications. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions can vary, but they often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term effects on cellular function have been observed, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and the generation of reactive metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. These metabolites can further participate in other biochemical reactions, affecting metabolic flux and the levels of different metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. Once inside the cell, it can localize to different cellular compartments, depending on its interactions with specific proteins. For example, it may bind to cytoplasmic proteins or be transported into the nucleus, where it can exert its effects on gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. Alternatively, it can be transported to the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-butyl-N-methylaniline can be synthesized through several methods. One common route involves the alkylation of 4-tert-butylaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
4-tert-butyl-N-methylaniline has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-4-methoxyaniline: Similar in structure but with a methoxy group instead of a methyl group.
2,4,6-Tri-tert-butyl-N-methylaniline: Contains additional tert-butyl groups, leading to increased steric hindrance.
Uniqueness
4-tert-butyl-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly useful in applications requiring sterically hindered amines .
Properties
IUPAC Name |
4-tert-butyl-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8,12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSMEEGFQMCUTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334632 | |
Record name | 4-tert-butyl-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5279-59-4 | |
Record name | 4-tert-butyl-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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